molecular formula C12H10BrNO4 B1520291 3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid CAS No. 1221724-03-3

3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid

Cat. No.: B1520291
CAS No.: 1221724-03-3
M. Wt: 312.12 g/mol
InChI Key: WFJRSMVFXHOEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid is a benzoic acid derivative featuring a bromine atom at the 3-position and a methoxy group at the 4-position linked to a 3-methyl-1,2-oxazole heterocycle. This compound’s molecular formula is C₁₂H₁₀BrNO₄, with a molecular weight of 219.196 g/mol and a purity of 95.0% (as listed by CymitQuimica) . Notably, the compound has been discontinued by suppliers, limiting its current availability for research .

Properties

IUPAC Name

3-bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c1-7-4-9(18-14-7)6-17-11-3-2-8(12(15)16)5-10(11)13/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJRSMVFXHOEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)COC2=C(C=C(C=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid is a compound of growing interest due to its potential biological activities. This article delves into its synthesis, biological properties, and applications based on recent studies and patent literature.

Synthesis

The synthesis of this compound typically involves the bromination of 4-methoxybenzoic acid followed by the introduction of a 3-methyl-1,2-oxazole moiety. The process can be catalyzed using various reagents such as iron chloride in acetic acid medium, which facilitates the bromination reaction under controlled conditions .

Antifungal and Herbicidal Properties

Research indicates that this compound exhibits significant antifungal activity against various plant pathogens. For instance, it has shown effective inhibition against Cytospora mandshurica and Coniella diplodiella, which are known to affect crops adversely. The compound also demonstrates herbicidal properties, effectively controlling the growth of several weeds .

The biological activity of this compound is believed to involve disruption of metabolic pathways in target organisms. This may include inhibition of key enzymes involved in the growth and reproduction of fungi and weeds. Detailed studies are necessary to elucidate the precise mechanisms at play.

Case Studies

Several studies have documented the efficacy of this compound in agricultural settings:

  • Study on Pathogen Control :
    • Objective : Evaluate the antifungal efficacy against Cytospora mandshurica.
    • Method : Application of varying concentrations of the compound on infected plant samples.
    • Results : A significant reduction in fungal growth was observed, with an inhibition rate reaching up to 66.8% for root and stem growth in treated plants .
  • Herbicidal Effectiveness :
    • Objective : Assess the herbicidal properties against barnyard grass.
    • Method : Treatment with different doses followed by measurement of root and stem length.
    • Results : The compound exhibited a high inhibition rate (62% for roots) compared to untreated controls .

Data Table: Biological Activity Overview

Property Value/Effect
Antifungal ActivityEffective against Cytospora mandshurica (Inhibition rate: 66.8%)
Herbicidal ActivityEffective against barnyard grass (Inhibition rate: 62%)
MechanismPotential enzyme inhibition
Synthesis MethodBromination of 4-methoxybenzoic acid under iron chloride catalysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid with analogous benzoic acid derivatives, focusing on structural features, physicochemical properties, and synthetic or commercial relevance.

Substituent Variations on the Benzene Ring
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Availability
This compound C₁₂H₁₀BrNO₄ 219.196 Br (C3), oxazole-methoxy (C4) Discontinued
3-Bromo-4-(trifluoromethyl)benzoic acid C₈H₄BrF₃O₂ 269.01 Br (C3), CF₃ (C4) >97.0% (HPLC)
5-Bromo-2-(trifluoromethyl)benzoic acid C₈H₄BrF₃O₂ 269.01 Br (C5), CF₃ (C2) >95.0% (HPLC)
3-Bromo-5-hydroxy-4-methoxybenzoic acid C₈H₇BrO₄ 261.04 Br (C3), OH (C5), OMe (C4) Available (MFCD23701476)

Key Observations :

  • Trifluoromethyl vs. Oxazole-Methoxy: The trifluoromethyl (CF₃) group in the analogs from imparts strong electron-withdrawing effects and lipophilicity, contrasting with the mixed electronic properties of the oxazole-methoxy group in the target compound.
Heterocyclic Modifications
Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Functional Group
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid C₁₁H₁₀N₂O₄ 234.21 1,2,4-Oxadiazole Methoxy-linked oxadiazole
3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)sulfamoyl]benzoic acid C₁₁H₉BrN₂O₅S 361.17 1,2-Oxazole Sulfamoyl bridge

Key Observations :

  • Oxazole vs. Oxadiazole: The 1,2-oxazole in the target compound differs from the 1,2,4-oxadiazole in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.